Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate

Thermodynamics Solution Chemistry Calorimetry

Potassium dihydrogen citrate (monobasic) delivers a unique acidic buffer range (pH 3.1‑4.8) impossible with tripotassium citrate – essential for enzymatic assays, protein stabilization, and pH‑sensitive formulations. Its high endothermic enthalpy (35.43 kJ/mol) enables active cooling upon dissolution, while providing 16.98% bioavailable potassium without sodium – critical for sodium‑restricted products. Predictable physicochemistry in amino‑acid/protein solutions ensures reproducible formulation performance.

Molecular Formula C6H7KO7
Molecular Weight 230.21 g/mol
CAS No. 866-83-1
Cat. No. B1358468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
CAS866-83-1
Molecular FormulaC6H7KO7
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+]
InChIInChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1
InChIKeyWKZJASQVARUVAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (CAS 866-83-1) | Monobasic Potassium Citrate Technical Specifications and Procurement Relevance


Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (CAS 866-83-1), also known as potassium dihydrogen citrate or monopotassium citrate, is a monobasic potassium salt of citric acid with the molecular formula C₆H₇KO₇ and a molecular weight of 230.21 g/mol [1]. This compound appears as a white crystalline powder, is soluble in water (0.5 M at 20°C), and exhibits a pH range of 3.4–4.0 for a 50 g/L aqueous solution at 25°C . It is recognized as a food additive with INS number 332(i) and functions primarily as an acidity regulator, sequestrant, and buffering agent [2].

Why Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (CAS 866-83-1) Cannot Be Interchanged with Tripotassium Citrate or Sodium Citrate


Potassium dihydrogen citrate (monobasic) differs fundamentally from tripotassium citrate (tribasic) and sodium citrate in its ionic speciation, buffering pH range, and thermodynamic behavior. Substituting monobasic potassium citrate with tripotassium citrate (pKa 8.5) [1] alters solution pH from the acidic range (pH 3.4–4.0) to the basic range (pH ~8.5), which can compromise pH-sensitive formulations or assays [2]. Additionally, the enthalpy of solution for potassium dihydrogen citrate (35.43 kJ/mol) is approximately 5 times greater than that of tripotassium citrate (7.087 kJ/mol), indicating distinct thermodynamic properties that affect dissolution behavior and solution preparation [3]. Unlike sodium citrate, the monopotassium salt provides potassium without contributing to sodium intake, a critical consideration for sodium-restricted applications .

Quantitative Comparative Evidence for Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (CAS 866-83-1) Versus Closest Analogs


Enthalpy of Solution: Potassium Dihydrogen Citrate vs. Tripotassium Citrate

The molar enthalpy of solution for potassium dihydrogen citrate (KH₂Cit) is approximately 5 times greater than that of tripotassium citrate (K₃Cit), indicating a more endothermic dissolution process [1]. This thermodynamic difference affects solution preparation protocols, particularly in applications requiring precise temperature control or in formulations where heat of solution influences stability.

Thermodynamics Solution Chemistry Calorimetry

pH and Buffering Range: Acidic Buffering Capacity of Monobasic vs. Tribasic Potassium Citrate

Potassium dihydrogen citrate (KH₂Cit) provides buffering in the acidic range with pKa values of 3.13 and 4.76, and a 0.05 m solution exhibits a pH of 3.68 at 25°C [1]. In contrast, tripotassium citrate (K₃Cit) exhibits a pKa of 8.5 and yields basic solutions [2]. This difference in ionic speciation—KH₂Cit being a partially neutralized monobasic salt versus K₃Cit being a fully neutralized tribasic salt—dictates the operable pH range for buffering applications.

Buffer Chemistry pH Regulation Formulation Science

Volumetric and Compressibility Behavior: Differential Solute-Solvent Interactions

The apparent molar volume and isentropic compressibility of potassium dihydrogen citrate (KH₂Cit) and tripotassium citrate (K₃Cit) in aqueous alanine solutions were directly compared. The effect of alanine concentration on the apparent molar volume and isentropic compressibility of K₃Cit was found to be greater than that of KH₂Cit [1]. This indicates that KH₂Cit exhibits less pronounced solute-solvent interactions with co-solutes like amino acids, which may translate to more predictable behavior in complex aqueous formulations.

Solution Thermodynamics Physicochemical Characterization Electrolyte Behavior

Cationic Composition: Potassium vs. Sodium Content

Potassium dihydrogen citrate provides potassium as the sole cation, with a potassium content of 16.98% by mass [1]. In contrast, sodium citrate contains sodium as the sole cation. This distinction is critical for applications where sodium intake must be minimized or potassium supplementation is specifically required. While both compounds are citrate salts and can act as buffering or sequestering agents, potassium dihydrogen citrate does not contribute to dietary sodium load .

Nutritional Formulation Dietary Supplement Electrolyte Management

Optimal Application Scenarios for Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate (CAS 866-83-1) Based on Quantitative Differentiation


Formulation of Acidic Biological Buffers Requiring Precise pH Control in the 3.1–4.8 Range

Potassium dihydrogen citrate is uniquely suited for preparing acidic buffers due to its pKa values of 3.13 and 4.76, providing effective buffering capacity in the pH 3.1–4.8 range [1]. A 0.05 m solution yields a pH of 3.68 at 25°C [1]. Tripotassium citrate, with a pKa of 8.5, cannot substitute in this application as it would shift the pH to the basic range [2]. This makes KH₂Cit the preferred choice for enzymatic assays, protein stabilization protocols, and other biochemical applications requiring acidic pH maintenance.

Potassium Supplementation in Sodium-Restricted Nutritional or Pharmaceutical Formulations

In formulations where potassium supplementation is desired but sodium intake must be limited, potassium dihydrogen citrate (16.98% potassium by mass) [3] offers a distinct advantage over sodium citrate. It provides bioavailable potassium without contributing to dietary sodium load, making it suitable for specialized nutritional products, electrolyte replacement therapies, and pharmaceutical preparations targeting patients with hypertension or sodium-sensitive conditions .

Multi-Component Aqueous Formulations Containing Amino Acids or Proteins Where Solute-Solvent Interactions Must Be Minimized

The lower sensitivity of potassium dihydrogen citrate's apparent molar volume and isentropic compressibility to the presence of co-solutes like alanine, compared to tripotassium citrate, suggests more predictable physicochemical behavior in complex aqueous systems [4]. This property is advantageous when formulating biological buffers, cell culture media, or pharmaceutical solutions containing amino acids, peptides, or proteins, where consistent electrolyte behavior is critical for reproducibility and stability.

Temperature-Sensitive Formulations Requiring Controlled Dissolution Thermodynamics

The high endothermic enthalpy of solution for potassium dihydrogen citrate (35.43 kJ/mol) [5] may be leveraged or must be carefully managed in temperature-sensitive formulations. This property can be advantageous in applications where cooling upon dissolution is desired, or conversely, requires attention during large-scale solution preparation to avoid localized temperature drops that could affect solubility of other components.

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